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Compound of Interest

Compound Name: 2-(1-hydroxypentyl)benzoic Acid

Cat. No.: B1641701 Get Quote

An In-depth Technical Guide to 2-(1-hydroxypentyl)benzoic Acid

Introduction
2-(1-hydroxypentyl)benzoic acid is a carboxylic acid and a significant metabolite of 3-n-

butylphthalide (NBP), a compound originally isolated from the seeds of Apium graveolens

(celery) and used in the treatment of ischemic stroke.[1][2][3] The potassium salt of 2-(1-
hydroxypentyl)benzoic acid, known as Potassium 2-(1-hydroxypentyl)-benzoate (dl-PHPB),

has been developed as a water-soluble pro-drug of NBP to improve its therapeutic application.

[1][4][5] This guide provides a comprehensive overview of its chemical identity, properties,

synthesis, and biological relevance for researchers, scientists, and drug development

professionals.

Nomenclature and Identification
The compound is systematically identified by its IUPAC name and various synonyms used in

literature and chemical databases.

IUPAC Name: 2-(1-hydroxypentyl)benzoic acid.[6]
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Table 1: Synonyms and Identifiers

Synonym Reference

2-(alpha-hydroxypentyl)benzoic acid [6]

Benzoic acid, 2-(1-hydroxypentyl)- [6]

Butylphthalide metabolite M4 [6]

Butylphthalide Impurity 47 [6]

Potassium-Hydroxypentyl Benzoate [6]

CAS Number 380905-48-6

PubChem CID 11413929

UNII I57VQ9E8PZ

Physicochemical Properties
The following table summarizes the key computed physicochemical properties of 2-(1-
hydroxypentyl)benzoic acid.
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Table 2: Computed Physicochemical

Properties

Property Value

Molecular Formula C12H16O3

Molecular Weight 208.25 g/mol

XLogP3 2.4

Hydrogen Bond Donor Count 2

Hydrogen Bond Acceptor Count 3

Rotatable Bond Count 6

Exact Mass 208.109944368 Da

Topological Polar Surface Area 57.5 Å²

Heavy Atom Count 15

Data sourced from PubChem.[6]

Synthesis and Logical Pathways
2-(1-hydroxypentyl)benzoic acid is primarily derived from the ring-opening of 3-n-

butylphthalide (NBP).

Experimental Protocol: Synthesis from 3-n-
Butylphthalide
This protocol is based on the hydrolysis of the lactone ring of NBP.[7]

Dissolution: Dissolve dl-3-n-Butyl-isobenzofuran-1-(3H)-one (NBP) (e.g., 4.6 g, 0.024 mol) in

methanol (20 ml).

Hydrolysis: Add an aqueous solution of sodium hydroxide (e.g., 0.86 g, 0.022 mol in 10 ml of

water).
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Reaction: Stir the reaction mixture under reflux for 2 hours.

Monitoring: Monitor the disappearance of the starting material using Thin Layer

Chromatography (TLC) with a mobile phase of petroleum ether-acetone (10:1) and iodine

vapor for visualization.

Acidification: After the reaction is complete, cool the solution to a temperature between -20°C

and 0°C. Add an inorganic acid (e.g., HCl) to adjust the pH to between 2.0 and 6.0, which

protonates the carboxylate to form the free acid.

Extraction: Add an organic extraction solvent to the solution and extract the 2-(1-
hydroxypentyl)benzoic acid using standard liquid-liquid extraction methods at a

temperature of -20°C to 0°C.[7]

Purification: The resulting product can be further purified by recrystallization.

Logical Workflow: Synthesis from NBP
The synthesis is a straightforward hydrolysis of the lactone ring in NBP.

3-n-Butylphthalide (NBP)

Sodium 2-(1-hydroxypentyl)benzoate
(in solution)

NaOH, Methanol
Reflux

2-(1-hydroxypentyl)benzoic acid

Acidification (e.g., HCl)
-20°C to 0°C

Click to download full resolution via product page
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Synthesis of 2-(1-hydroxypentyl)benzoic acid from NBP.

Biological Activity and Pharmacokinetics
The primary biological significance of this compound is its role as a metabolite of NBP and as a

pro-drug (in its salt form, dl-PHPB) for delivering NBP.

Role as a Pro-drug and Metabolite
Potassium 2-(1-hydroxypentyl)-benzoate (dl-PHPB) is a pro-drug designed to overcome the

poor water solubility of NBP.[1] In vivo, dl-PHPB is rapidly and completely converted back to

NBP.[1][4] This conversion is pH- and calcium-dependent, with the enzyme paraoxonase

identified as a major catalyst for this reaction in rat plasma.[1][4]

Pharmacokinetic Profile
Pharmacokinetic studies in rats and dogs have demonstrated the efficacy of dl-PHPB as a pro-

drug.[1]

Conversion: Following intravenous injection of dl-PHPB in rats, it is so rapidly converted to

dl-NBP that dl-PHPB itself is undetectable in plasma after 30 minutes.[1]

Bioavailability: Oral administration of dl-PHPB leads to significantly higher plasma

concentrations (Cmax) and area under the curve (AUC) of the active metabolite dl-NBP

compared to oral administration of an equimolar dose of dl-NBP. In rats and dogs, the Cmax

and AUC were higher by 60% and 170%, respectively.[4]

Distribution: The resulting dl-NBP is primarily distributed to fat, the brain, and the stomach.

Notably, brain levels of dl-NBP were higher after oral administration of dl-PHPB compared to

dl-NBP itself.[4]

Metabolic Pathway
The relationship between the pro-drug, the active compound, and its metabolite illustrates a

common strategy in drug development to enhance bioavailability.
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Metabolic relationship of dl-PHPB, NBP, and the acid.

Analytical Methodologies
The quantification of 2-(1-hydroxypentyl)benzoic acid and related compounds in biological

matrices is crucial for pharmacokinetic and metabolism studies. High-performance liquid

chromatography (HPLC) coupled with mass spectrometry is a common approach.

Experimental Protocol: UHPLC-MS/MS for Analysis in
Plasma
The following is a general protocol adapted from methods for similar benzoic acid derivatives,

which would be suitable for the analysis of 2-(1-hydroxypentyl)benzoic acid in plasma.[8]

Sample Preparation (Liquid-Liquid Extraction):

To a 100 µL plasma sample, add an internal standard.

Vortex the sample briefly.

Add 1 mL of an organic solvent (e.g., ethyl acetate) for extraction.
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Vortex for 5 minutes, followed by centrifugation at 12,000 rpm for 10 minutes.

Transfer the organic supernatant to a new tube and evaporate to dryness under a gentle

stream of nitrogen.

Reconstitute the residue in 100 µL of the mobile phase.

Chromatographic Conditions:

Analytical Column: A C18 reversed-phase column (e.g., 50mm x 2.1mm, 1.7µm particle

size).[8]

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium

acetate) and an organic solvent (e.g., acetonitrile or methanol).

Flow Rate: Approximately 0.4 mL/min.[8]

Injection Volume: 5-10 µL.

Mass Spectrometry Detection:

Ionization: Electrospray ionization (ESI) in either positive or negative mode.

Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific

precursor-product ion transitions for 2-(1-hydroxypentyl)benzoic acid and the internal

standard would need to be determined.

Conclusion
2-(1-hydroxypentyl)benzoic acid is a key molecule in the study of 3-n-butylphthalide, serving

as both a major metabolite and, in its salt form, a highly effective pro-drug. Its favorable

pharmacokinetic profile as dl-PHPB enhances the bioavailability and brain distribution of the

active drug, NBP, highlighting its potential in the development of treatments for ischemic stroke.

The synthetic and analytical methods outlined provide a foundation for further research and

development in this area.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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